10-Hydroxytetradecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Hydroxytetradecanoic acid can be synthesized through the hydroxylation of tetradecanoic acid. One common method involves the use of a hydroxylating agent such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction typically occurs under mild conditions, resulting in the selective hydroxylation of the tetradecanoic acid at the tenth carbon position.
Industrial Production Methods: In industrial settings, this compound can be produced through the biotransformation of fatty acid methyl esters. For example, the biotransformation of methyl tetradecanoate using specific microbial strains can yield this compound. This method is advantageous due to its environmentally friendly nature and the use of renewable resources.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxytetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxotetradecanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 10-hydroxytetradecanol.
Esterification: The carboxyl group can react with alcohols to form esters, such as methyl 10-hydroxytetradecanoate.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Esterification: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used to facilitate the reaction.
Major Products Formed:
Oxidation: 10-Oxotetradecanoic acid.
Reduction: 10-Hydroxytetradecanol.
Esterification: Methyl 10-hydroxytetradecanoate.
Scientific Research Applications
10-Hydroxytetradecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of biodegradable polymers and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 10-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
3-Hydroxytetradecanoic acid: Another hydroxy fatty acid with the hydroxyl group at the third carbon position.
10-Hydroxydecanoic acid: A shorter-chain hydroxy fatty acid with similar chemical properties.
Comparison: 10-Hydroxytetradecanoic acid is unique due to its specific hydroxylation at the tenth carbon, which imparts distinct chemical and biological properties. Compared to 3-hydroxytetradecanoic acid, it has different reactivity and biological activity due to the position of the hydroxyl group. Similarly, 10-hydroxydecanoic acid, with a shorter carbon chain, exhibits different physical and chemical properties, making this compound a valuable compound for specific applications.
Properties
IUPAC Name |
10-hydroxytetradecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJYRLZAYKMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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